molecular formula C24H30N2O5 B2469559 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide CAS No. 921566-31-6

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide

Número de catálogo B2469559
Número CAS: 921566-31-6
Peso molecular: 426.513
Clave InChI: GHDNTUZDNPRATC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.513. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Polycyclic Systems

Research has led to the development of new polycyclic systems containing fragments like 1,4-benzodiazepine and isoindolinone. For instance, dehydration of specific benzoic acids resulted in compounds that represent a novel fused pentacyclic system. These findings highlight the synthetic versatility and potential pharmacological applications of these complex structures (Ukhin et al., 2011).

Serotonin-3 Receptor Antagonists

Compounds related to the specified chemical structure have been explored as potent serotonin-3 (5-HT3) receptor antagonists. Through structure-activity relationship (SAR) studies, researchers have identified key compounds that exhibit superior antagonistic activity to established treatments like ondansetron and granisetron, potentially offering new therapeutic avenues for conditions mediated by the 5-HT3 receptor (Harada et al., 1995).

Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules containing fungicides have shown promise in agriculture, indicating potential applications for similar compounds in enhancing the delivery and efficacy of plant protection agents. These systems offer benefits such as modified release profiles, reduced environmental toxicity, and targeted delivery to the site of action (Campos et al., 2015).

Enantioselective Synthesis

The enantioselective synthesis of metabolites for certain vasopressin V2 receptor antagonists, utilizing techniques like lipase-catalyzed transesterification, demonstrates the compound's relevance in the development of chirally pure pharmaceuticals. This approach provides a pathway for producing optical isomers with specific therapeutic profiles (Matsubara et al., 2000).

Antioxidant Activity

Novel derivatives have been synthesized and analyzed for their in vitro antioxidant activities. These studies are crucial for understanding how modifications to the chemical structure affect the compound's ability to scavenge free radicals, chelate metals, and reduce oxidative stress, with potential implications for treating oxidative stress-related diseases (Yüksek et al., 2015).

Anticancer and Antibacterial Agents

Benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their potential as antibacterial and anticancer agents. Some compounds demonstrated notable activity against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines, suggesting a promising area for further research in developing new therapeutic agents (Kuntala et al., 2015).

Propiedades

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-15(2)13-26-18-12-17(8-10-19(18)31-14-24(3,4)23(26)28)25-22(27)16-7-9-20(29-5)21(11-16)30-6/h7-12,15H,13-14H2,1-6H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDNTUZDNPRATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.